

HPLC-UV method for 4-(3,4-Difluorophenyl)phenol quantification

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Compound of Interest

Compound Name: 4-(3,4-Difluorophenyl)phenol

CAS No.: 108185-80-4

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An Application Note for the Quantification of **4-(3,4-Difluorophenyl)phenol** using a Validated HPLC-UV Method

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise and reliable quantification of **4-(3,4-Difluorophenyl)phenol**. This compound is a critical intermediate in the synthesis of various pharmaceutical agents and specialty chemicals, making its accurate measurement essential for quality control, reaction monitoring, and stability testing. The described reverse-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, adhering to the stringent standards outlined in the International Council for Harmonisation (ICH) guidelines.^{[1][2][3]} This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Rationale

4-(3,4-Difluorophenyl)phenol is a fluorinated aromatic compound whose structural motifs are of increasing interest in drug development. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[4] Consequently, robust analytical methods for the quantification of such building blocks are paramount.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of small molecules in complex matrices.[5][6][7] The method detailed herein employs reverse-phase chromatography, which is ideally suited for separating non-polar to moderately polar compounds like **4-(3,4-Difluorophenyl)phenol**.

Causality Behind Experimental Choices:

- **Stationary Phase:** A C18 (octadecylsilyl) stationary phase is selected for its strong hydrophobic interactions with the analyte, providing excellent retention and resolution. C18 columns are the gold standard for reverse-phase separations due to their versatility and robustness.[8]
- **Mobile Phase:** A gradient elution using acidified water and acetonitrile is employed. The organic modifier (acetonitrile) is chosen for its low viscosity and UV transparency. The addition of an acid (e.g., phosphoric acid) to the aqueous phase is critical; it suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[9][10]
- **UV Detection:** Phenolic compounds exhibit strong UV absorbance due to the $\pi \rightarrow \pi^*$ electronic transitions within the benzene ring.[11] Based on the chromophore of the parent phenol molecule, which has a maximum absorbance (λ -max) around 270-275 nm, this wavelength range is selected for detection to ensure high sensitivity.[12][13] A photodiode array (PDA) or diode-array detector (DAD) is recommended to confirm peak purity and identify the precise λ -max during method development.[14]

HPLC Method and Chromatographic Conditions

This section outlines the instrumentation, materials, and specific parameters for the analysis.

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or DAD/PDA detector.
- Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
- Analytical Column: Inertsil ODS-3 C18, 4.6 x 250 mm, 5 μ m particle size (or equivalent).
- Reference Standard: **4-(3,4-Difluorophenyl)phenol** ($\geq 98\%$ purity).
- Solvents: HPLC-grade acetonitrile and water.
- Reagents: Phosphoric acid (85%, analytical grade).
- Glassware: Class A volumetric flasks and pipettes.
- Filters: 0.45 μ m PTFE syringe filters for sample preparation.

Preparation of Solutions

- Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
- Mobile Phase B (Organic): Acetonitrile.
- Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
- Standard Stock Solution (approx. 500 μ g/mL): Accurately weigh approximately 25 mg of **4-(3,4-Difluorophenyl)phenol** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions for linearity and quantification by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired range (e.g., 1-100 μ g/mL).

Chromatographic Parameters

All quantitative data for the method parameters are summarized in the table below.

Parameter	Condition
Column	C18 Reverse-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase	A: 0.1% Phosphoric Acid in Water B: Acetonitrile
Gradient Program	Time (min) %B 0.0 4010.0 9012.0 9012.1 4015.0 40
Flow Rate	1.0 mL/min
Column Temp.	30°C
Injection Vol.	10 µL
Detection	UV at 275 nm
Run Time	15 minutes

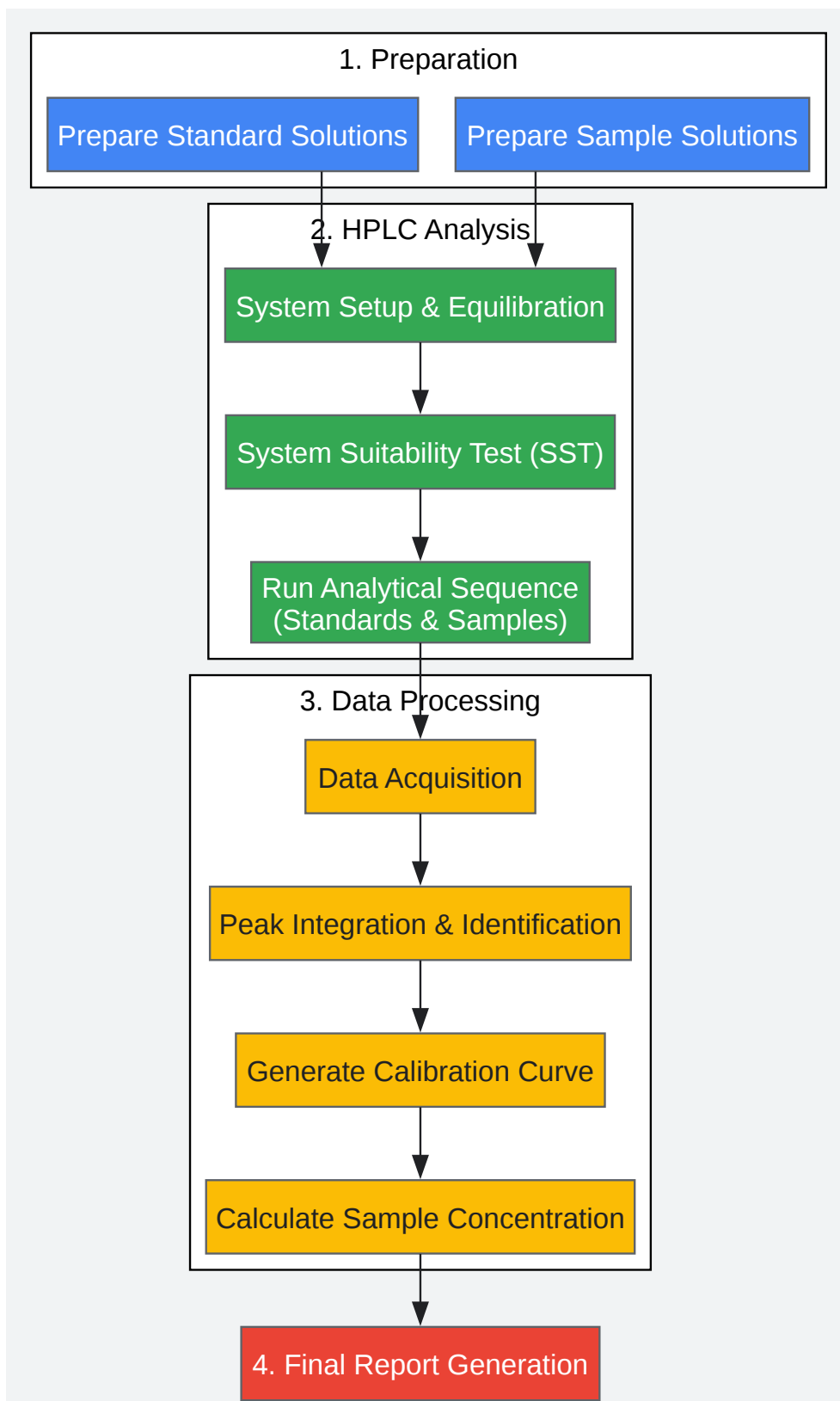
Experimental Protocols

Sample Preparation Protocol

- Accurately weigh the sample matrix containing **4-(3,4-Difluorophenyl)phenol** to obtain a theoretical final concentration within the calibration range (e.g., 50 µg/mL).
- Transfer the weighed sample to an appropriate volumetric flask.
- Add a portion of the diluent, sonicate for 10 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature.
- Dilute to the final volume with the diluent and mix thoroughly.
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Analysis Workflow

The overall workflow from preparation to final analysis is depicted below.



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Caption: HPLC analysis workflow from preparation to reporting.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1] The validation parameters and their acceptance criteria are summarized below.

Validation Parameter	Acceptance Criteria
Specificity	The analyte peak should be free from interference from blank and placebo components. Peak purity index > 0.999.
Linearity & Range	Correlation coefficient (r^2) \geq 0.999 over the range of 1-100 $\mu\text{g/mL}$.
Accuracy (% Recovery)	98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
Precision (RSD%)	Repeatability: RSD \leq 2.0% (n=6 injections of 100% concentration). Intermediate Precision: RSD \leq 2.0% (inter-day/analyst).
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1. Must be accurate and precise.
Robustness	RSD \leq 2.0% after minor deliberate changes in method parameters (e.g., flow rate \pm 0.1, column temp \pm 2°C).

System Suitability Test (SST)

Before each analytical run, a system suitability solution (e.g., 50 $\mu\text{g/mL}$ standard) is injected five times. The SST ensures the chromatographic system is performing adequately.

- Tailing Factor: \leq 1.5
- Theoretical Plates: \geq 2000

- Relative Standard Deviation (RSD) of Peak Area: $\leq 2.0\%$

Validation Experiment Protocols

- Specificity: Inject the diluent (blank) and a sample matrix without the analyte (placebo) to confirm no interfering peaks at the retention time of **4-(3,4-Difluorophenyl)phenol**.
- Linearity: Prepare at least five concentrations across the specified range (1-100 $\mu\text{g/mL}$). Inject each concentration and construct a calibration curve by plotting peak area against concentration. Perform a linear regression analysis.
- Accuracy: Analyze samples spiked with the analyte at three different concentration levels (low, medium, high) in triplicate. Calculate the percent recovery for each sample.[1]
- Precision:
 - Repeatability: Inject a single standard solution (100% level) six consecutive times and calculate the RSD of the peak areas.
 - Intermediate Precision: Repeat the repeatability test on a different day with a different analyst or on a different instrument and compare the results.[1][2]

Data Analysis and Calculations

The concentration of **4-(3,4-Difluorophenyl)phenol** in the sample is calculated using the linear regression equation obtained from the calibration curve:

$$y = mx + c$$

Where:

- y = Peak area of the analyte in the sample
- m = Slope of the calibration curve
- x = Concentration of the analyte (to be calculated)
- c = y -intercept of the calibration curve

Concentration ($\mu\text{g/mL}$) = (Sample Peak Area - Intercept) / Slope

Remember to account for all dilution factors made during sample preparation to determine the concentration in the original sample.

Conclusion

The HPLC-UV method described in this application note is a robust, reliable, and validated procedure for the quantitative determination of **4-(3,4-Difluorophenyl)phenol**. The method meets all the validation criteria set forth by the ICH, making it suitable for routine use in quality control and research environments within the pharmaceutical and chemical industries.

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